molecular formula C7H9N3O3S B13867281 n-(5-Sulfamoylpyridin-2-yl)acetamide CAS No. 10298-22-3

n-(5-Sulfamoylpyridin-2-yl)acetamide

Cat. No.: B13867281
CAS No.: 10298-22-3
M. Wt: 215.23 g/mol
InChI Key: FFKAWVXWZJSAFB-UHFFFAOYSA-N
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Description

N-(5-Sulfamoylpyridin-2-yl)acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-(5-Sulfamoylpyridin-2-yl)acetamide can be achieved through several methods. One common synthetic route involves the reaction of 2-chloro-N-arylacetamides with sulfonamide derivatives in ethanol under refluxing conditions . This method yields the target compound in good to excellent yields (57-97%). Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

N-(5-Sulfamoylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-Sulfamoylpyridin-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Sulfamoylpyridin-2-yl)acetamide involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and, consequently, DNA. By inhibiting DHFR, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets and pathways, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

N-(5-Sulfamoylpyridin-2-yl)acetamide can be compared to other sulfonamide derivatives, such as acetazolamide and sulfamethoxazole. While all these compounds share the sulfonamide group, this compound is unique due to its specific pyridine and acetamide moieties.

Similar compounds include:

Properties

CAS No.

10298-22-3

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

N-(5-sulfamoylpyridin-2-yl)acetamide

InChI

InChI=1S/C7H9N3O3S/c1-5(11)10-7-3-2-6(4-9-7)14(8,12)13/h2-4H,1H3,(H2,8,12,13)(H,9,10,11)

InChI Key

FFKAWVXWZJSAFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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